tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride
CAS No.: 2613383-75-6
Cat. No.: VC11548887
Molecular Formula: C15H30ClN3O2
Molecular Weight: 319.87 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride - 2613383-75-6](/images/no_structure.jpg)
Specification
CAS No. | 2613383-75-6 |
---|---|
Molecular Formula | C15H30ClN3O2 |
Molecular Weight | 319.87 g/mol |
IUPAC Name | tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C15H29N3O2.ClH/c1-15(2,3)20-14(19)18-8-4-5-13(12-18)11-17-9-6-16-7-10-17;/h13,16H,4-12H2,1-3H3;1H |
Standard InChI Key | CXQINUDXTHBSRT-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CN2CCNCC2.Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate hydrochloride . Its molecular formula, , reflects the integration of a piperidine ring (), a piperazine-methyl group (), and a tert-butyl carbamate (), with a hydrochloride counterion .
Structural Features
The compound’s piperidine ring adopts a chair conformation, with the piperazine-methyl substituent at the C3 position. The Boc group at the N1 position of piperidine serves as a temporary protective moiety for amines, commonly used in peptide synthesis and medicinal chemistry to prevent unwanted side reactions . The hydrochloride salt enhances the compound’s crystallinity and solubility in polar solvents, facilitating purification and handling.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Weight | 319.87 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 4 |
Topological Polar SA | 44.8 Ų |
Heavy Atom Count | 21 |
Synthesis and Reactivity
Reactivity and Functional Group Interconversion
The Boc group is susceptible to acidic conditions (e.g., trifluoroacetic acid), enabling its removal to regenerate the primary amine. The piperazine moiety’s secondary amines can undergo alkylation or acylation, making the compound a versatile intermediate for further functionalization .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form enhances aqueous solubility compared to the free base. The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water. The Boc group confers stability under basic conditions but hydrolyzes in acidic environments .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include N-H stretches (3300–3500 cm⁻¹), C=O (1690–1740 cm⁻¹), and C-O (1250–1300 cm⁻¹).
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NMR: NMR would show tert-butyl singlet (~1.4 ppm), piperidine/pyrrolidine multiplet signals (2.5–3.5 ppm), and NH/Cl⁻ exchanges .
Hazard Class | Category | Precautionary Codes |
---|---|---|
Skin Irritation | Category 2 | P302+P352 |
Eye Irritation | Category 2A | P305+P351+P338 |
Respiratory Irritation | Category 3 | P304+P340 |
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s piperazine and piperidine motifs are prevalent in CNS drugs due to their ability to cross the blood-brain barrier. For example, analogous structures are found in antipsychotics (e.g., aripiprazole) and antidepressants .
Case Study: Dopamine Receptor Ligands
Piperazine derivatives are key modulators of dopamine D2 and serotonin 5-HT1A receptors. The tert-butyl group in this compound may enhance lipophilicity, potentially improving receptor binding affinity in preclinical candidates .
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